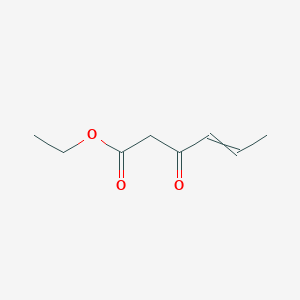

ethyl (4e)-3-oxohex-4-enoate

Description

BenchChem offers high-quality ethyl (4e)-3-oxohex-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (4e)-3-oxohex-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 3-oxohex-4-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3 |

InChI Key |

GAWHNZKGIRQKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C=CC |

Origin of Product |

United States |

Systematic Nomenclature and Stereochemical Assignment of Ethyl 4e 3 Oxohex 4 Enoate

The formal name, ethyl (4E)-3-oxohex-4-enoate, precisely describes the molecule's structure according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov The name can be deconstructed as follows: "hex" indicates a six-carbon chain as the principal backbone. The "-oate" suffix, along with "ethyl," signifies an ethyl ester functional group, where the carbonyl carbon of the ester is designated as carbon-1 (C1). The "-en-" infix at position 4 ("-4-enoate") reveals the presence of a carbon-carbon double bond between C4 and C5. The "-oxo-" prefix at position 3 indicates a ketone functional group at C3.

A critical component of the name is the "(4E)" stereochemical descriptor. This designates the geometry of the double bond between C4 and C5 as trans (from the German entgegen, meaning opposite). In this configuration, the highest priority substituents on each carbon of the double bond are on opposite sides. This specific spatial arrangement is crucial as it influences the molecule's reactivity, particularly in reactions where the geometry of the transition state is important. vulcanchem.com

Table 1: Physicochemical Properties of Ethyl (4E)-3-Oxohex-4-Enoate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol nih.gov |

| Double Bond Configuration | (E) at C4-C5 vulcanchem.com |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Topological Polar Surface Area | 43.4 Ų nih.gov |

| Complexity | 170 nih.gov |

This table is interactive. You can sort and filter the data.

Synthetic Relevance and Fundamental Chemical Framework of β Keto α,β Unsaturated Esters

Direct Synthetic Routes

Direct synthetic routes to ethyl (4E)-3-oxohex-4-enoate and its analogues primarily focus on efficiently assembling the core structure through fundamental carbon-carbon bond-forming reactions.

Strategies Involving Enolate Chemistry and Directed Alkylations

Enolate chemistry is a cornerstone for the synthesis of β-dicarbonyl compounds. The generation of an ester enolate from a suitable precursor, followed by a directed alkylation, can be a viable route. For instance, the enolate of ethyl acetoacetate (B1235776) can be alkylated with an appropriate electrophile. However, achieving the desired regioselectivity and stereoselectivity of the double bond in the final product can be challenging and may require subsequent functional group manipulations.

Transition metal-catalyzed allylic alkylation of β-keto esters represents a powerful method for C-C bond formation. d-nb.info While traditional methods often struggle with controlling the stereocenter at the α-carbon, newer dual-catalysis systems, such as those employing iridium and palladium, have shown promise in controlling the configuration of two adjacent chiral centers. d-nb.info These advanced methods, however, are often developed for more complex substituted analogues.

Application of Ester Condensation Reactions for β-Keto Ester Formation

The Claisen condensation is a classical and fundamental reaction for the formation of β-keto esters. masterorganicchemistry.com This reaction involves the base-mediated condensation of two ester molecules. masterorganicchemistry.com A "crossed" Claisen condensation, where two different esters are used, can be employed to synthesize specific β-keto esters. masterorganicchemistry.com For the synthesis of ethyl (4E)-3-oxohex-4-enoate, a crossed Claisen condensation between ethyl acetate (B1210297) (or its enolate) and ethyl crotonate could theoretically yield the desired product, though side reactions and polymerization of the α,β-unsaturated ester can be significant issues. A more controlled approach would involve the condensation of a pre-formed enolate with an appropriate acyl donor.

A related strategy involves the Claisen condensation of ethyl acetoacetate with ethyl acrylate, catalyzed by sodium hydride, to produce ethyl 4-oxohex-2-enoate. This highlights the utility of ester condensations in building the carbon backbone of related structures.

| Reaction Type | Reactants | Product | Key Features |

| Crossed Claisen Condensation | Ethyl Acetate Enolate + Ethyl Crotonate | Ethyl (4E)-3-oxohex-4-enoate | Direct formation of the β-keto ester backbone. masterorganicchemistry.com |

| Claisen Condensation | Ethyl Acetoacetate + Ethyl Acrylate | Ethyl 4-oxohex-2-enoate | Forms a related unsaturated keto ester structure. |

Cascade and Tandem Reactions for Olefin and Carbonyl Functionalization

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex molecules from simple precursors. uni-hannover.de For the synthesis of compounds like ethyl (4E)-3-oxohex-4-enoate, a cascade reaction could potentially form the olefin and install the carbonyl group in a concerted or sequential manner.

Organocatalytic cascade reactions, particularly those initiated by a Michael addition, have been extended to substrates like 6-oxohex-2-enoates. ehu.es Photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters is another modern approach to construct functionalized cyclopentanones, demonstrating the power of cascade processes involving β-keto esters. nih.gov While not directly reported for the linear synthesis of ethyl (4E)-3-oxohex-4-enoate, these methodologies showcase the potential for developing cascade routes.

Stereocontrolled Synthesis

Achieving the correct stereochemistry of the double bond and any adjacent stereocenters is a critical aspect of synthesizing ethyl (4E)-3-oxohex-4-enoate and its analogues.

Approaches to (4E)-Olefin Geometry Control

The control of the (4E)-olefin geometry is crucial. Several synthetic strategies can be employed to achieve this stereoselectivity. One common method involves the Wittig reaction or its Horner-Wadsworth-Emmons variant, which often favor the formation of the E-alkene.

Another approach is the stereoselective synthesis of β-substituted α,β-unsaturated esters through the coupling of dialkylcuprates with the enol phosphate (B84403) of a β-keto ester. cdnsciencepub.com This method has been shown to stereoselectively generate tri- and tetrasubstituted olefins, indicating its potential for controlling the geometry of the double bond. cdnsciencepub.com

Diastereoselective Preparations of Substituted Analogues

The synthesis of substituted analogues of ethyl (4E)-3-oxohex-4-enoate often requires precise control over multiple stereocenters. For example, the synthesis of ethyl (4E)-4-methyl-3-oxo-4-hexenoate highlights the need for methods that can introduce substituents with specific stereochemistry. chemsynthesis.com

Asymmetric Michael additions of β-keto esters to nitroolefins, catalyzed by chiral nickel-diamine complexes, can generate products with high enantio- and diastereoselectivity. nih.gov This methodology, particularly when combined with crystallization-induced diastereomer transformation (CIDT), allows for the isolation of stereochemically complex products as single diastereomers. nih.gov

Furthermore, diastereoselective aldol (B89426) reactions are a powerful tool for constructing substituted β-hydroxy keto esters, which can be precursors to unsaturated analogues. Titanium enolate aldol reactions, for instance, have been used in the total synthesis of complex natural products and can provide high levels of diastereoselectivity. acs.org The development of stereodivergent dual catalysis, using two distinct chiral catalysts, allows for the synthesis of all four possible stereoisomers from the same starting materials, offering remarkable control over the product's stereochemistry. d-nb.info

| Methodology | Key Feature | Application |

| Asymmetric Michael Addition | High enantio- and diastereoselectivity. nih.gov | Synthesis of stereochemically complex substituted analogues. |

| Diastereoselective Aldol Reaction | Creation of β-hydroxy keto ester precursors with controlled stereochemistry. acs.org | Building blocks for substituted analogues. |

| Stereodivergent Dual Catalysis | Access to all possible stereoisomers. d-nb.info | Precise control over multiple stereocenters. |

Enantioselective Synthesis via Asymmetric Catalysis

The generation of chiral centers with high enantioselectivity in molecules such as ethyl (4E)-3-oxohex-4-enoate is a significant challenge in synthetic chemistry. Asymmetric catalysis offers a powerful tool to achieve this, employing chiral catalysts to control the stereochemical outcome of a reaction. While specific enantioselective syntheses targeting ethyl (4E)-3-oxohex-4-enoate are not extensively documented, several catalytic strategies applied to analogous β-keto esters and α,β-unsaturated systems demonstrate the potential methodologies for its chiral synthesis.

Organocatalysis, in particular, has emerged as a robust method for asymmetric C-C bond formation. For instance, a formal umpolung strategy has been developed for the enantioselective installation of an alkenyl group at the α-position of cyclic β-ketoesters. rsc.org This one-pot, two-step sequence involves a highly stereoselective conjugate addition of the β-ketoester to a β-nitroenone, catalyzed by a bifunctional tertiary aminothiourea derived from dihydroquinine. rsc.org The subsequent base-mediated elimination of the nitro group yields the α-alkenylated product with an all-carbon quaternary stereocenter in high yield and excellent enantioselectivity. rsc.org This approach reverses the normal polarity of the alkenylating agent to achieve the desired bond formation. rsc.org

Another relevant strategy is the catalytic asymmetric Roskamp reaction, which has been used for the synthesis of chiral α-alkyl-β-keto esters. researchgate.net Utilizing a chiral N,N'-dioxide-scandium(III) complex as the catalyst, this reaction couples aromatic aldehydes with α-alkyl-α-diazoesters to furnish the β-keto ester products with high yields and enantioselectivities (up to 98% ee). researchgate.net The reaction proceeds under mild conditions with very low catalyst loading (0.05 mol%), highlighting its efficiency. researchgate.net

Furthermore, rhodium-catalyzed asymmetric conjugate addition presents a viable pathway. The enantioselective synthesis of 1,4-keto-alkenylboronate esters has been achieved through the Rh-catalyzed conjugate addition of alkenyl gem-diboronate esters to cyclic α,β-unsaturated ketones. nih.gov This method generates a new stereocenter with excellent enantiomeric ratios (>99:1 er), and the resulting versatile boronate esters can be further transformed into 1,4-dicarbonyl compounds. nih.gov Dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) has also been successfully applied to the synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters from racemic α-amino-β-keto esters, achieving high diastereo- and enantioselectivity. rsc.orgresearchgate.net

Table 1: Asymmetric Catalytic Strategies for Synthesis of Chiral β-Keto Ester Analogues

| Catalytic System | Substrate Type | Reaction Type | Key Features | Ref |

|---|---|---|---|---|

| Dihydroquinine-based thiourea | Cyclic β-ketoester & β-nitroenone | Conjugate Addition / Elimination | Formal umpolung α-alkenylation; creates all-carbon quaternary stereocenter. | rsc.org |

| Chiral N,N'-dioxide-Sc(III) complex | Aromatic aldehyde & α-alkyl-α-diazoester | Roskamp Reaction | Low catalyst loading (0.05 mol%); high yields and enantioselectivities (up to 98% ee). | researchgate.net |

| (chiral ligand)-Rh complex | Cyclic enone & Alkenyl gem-diboronate | Conjugate Addition | Synthesizes 1,4-keto-alkenylboronate esters; >99:1 er. | nih.gov |

| [RuCl₂(mesitylene)]₂ / (S,S)-DPAE | Racemic α-amino-β-keto ester | ATH/DKR | Produces anti-3-alkenyl-2-amido-3-hydroxy esters with high diastereo- and enantioselectivity. | researchgate.net |

Synthesis of Diverse Ethyl Oxohexenoate Derivatives

Modifications of the Carbon Skeleton and Functional Group Introductions

Modifying the carbon skeleton and introducing new functional groups are essential for creating structural diversity and exploring the structure-activity relationships of ethyl oxohexenoate derivatives. These transformations, often categorized as functional group interconversions (FGIs), allow for the strategic conversion of one functional group into another through reactions like oxidation, reduction, or substitution. ub.edunumberanalytics.comimperial.ac.uk

One approach to skeletal modification involves the alkenylation of heterocyclic compounds with pyrone derivatives. A synthesis of functionalized (Z)-6-hetaryl-2,4-dioxo-5-hexenoic acids was developed through the acid-catalyzed reaction of indoles and pyrroles with 5-substituted 4-pyrone-2-carboxylic acid derivatives. acs.orgx-mol.com This ring-opening reaction proceeds with high regioselectivity, where the nucleophilic indole (B1671886) or pyrrole (B145914) attacks the C-6 position of the pyrone ring. acs.orgx-mol.com Subsequent reactions of the resulting ethyl 6-indolyl-2,4-dioxo-5-hexenoate with various nucleophiles can be used to produce a range of β-(indolyl)vinyl-containing azaheterocycles, demonstrating a method for significant functional group introduction at the terminus of the hexenoate chain. acs.org

Another strategy for skeletal extension and functionalization is the two-step nucleophilic addition/Nazarov-type cyclization. This method has been used to synthesize ethyl 3-oxo-4-(substituted inden-3-yl)butanoate derivatives from aryl vinyl ketones. researchgate.net This process effectively builds a more complex, cyclic structure onto a butanoate backbone, which shares the β-keto ester feature with ethyl oxohexenoate.

The concept of skeletal editing, which involves the precise insertion, deletion, or exchange of atoms within a molecular core, offers advanced possibilities for modification. nih.govd-nb.info While often applied to ring systems, the principles can be extended to acyclic structures. For instance, Rh-NHC catalyzed activation of α-C-C bonds in ketones allows for skeletal rearrangements and "cut-and-sew" transformations, such as two-carbon ring expansions. nih.gov Such advanced methods could potentially be adapted to modify the hexenoate backbone. The introduction of ester chains of varying lengths, as seen in the synthesis of ingenol-3-hexanoate and ingenol-3-dodecanoate from the ingenol (B1671944) core, exemplifies another form of functional group modification on a complex scaffold. researchgate.net

Table 2: Examples of Carbon Skeleton and Functional Group Modifications in Oxohexenoate-Related Structures

| Starting Material Type | Reagent/Method | Modification Type | Resulting Structure | Ref |

|---|---|---|---|---|

| 4-Pyrone-2-carboxylic acid | Indoles/Pyrroles | C-C bond formation, Ring opening | (Z)-6-Hetaryl-2,4-dioxo-5-hexenoic acids | acs.orgx-mol.com |

| Aryl vinyl ketone | Aryl/Alkyl nucleophile, Lewis acid | Nucleophilic addition / Nazarov cyclization | Substituted Indene fused to butanoate | researchgate.net |

| Ingenol | Hexanoic anhydride | Esterification | Ingenol-3-hexanoate | researchgate.net |

| Cyclic ketones | Rh-NHC catalysis | Skeletal Rearrangement | Ring expansion/contraction | nih.gov |

Preparation of Related Conjugated Ester Systems

The synthesis of conjugated ester systems, particularly dienoic and trienoic esters, is of great interest as these motifs are present in many natural products. Several stereoselective methods have been developed that could be adapted for the synthesis of analogues of ethyl (4E)-3-oxohex-4-enoate.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied effectively to the creation of conjugated dienes. The Negishi coupling, for example, has been used to prepare all four stereoisomers of ethyl undeca-2,4-dienoate with ≥98% isomeric purity by reacting ethyl (E)- and (Z)-β-bromoacrylates with the appropriate organozinc reagents. nih.gov Similarly, a stereoselective Suzuki cross-coupling strategy using vinyl triflates and vinylboronic acids provides a versatile route to ethyl-substituted conjugated dienoic esters. organic-chemistry.org Heck alkenylation has also proven effective for synthesizing 2E,4E and 2E,4Z isomers with high purity. nih.gov

Tandem reactions offer an efficient approach to building molecular complexity in a single pot. A ruthenium-catalyzed tandem cross-metathesis/Wittig olefination sequence generates conjugated dienoic esters from simple terminal olefins. organic-chemistry.org The process involves the cross-metathesis of a terminal olefin with an α,β-unsaturated aldehyde, followed by an in situ Wittig olefination with a diazoacetate, yielding (E,E)-dienoic esters with high selectivity. organic-chemistry.org Another innovative method is a palladium-catalyzed double-decarboxylative addition using pyrones as a C4 synthon. This reaction couples allyl carbonates with 2-carboxypyrone to generate acyclic dienoic esters under mild conditions. acs.org

Other classical and modern methods have also been employed. The 1,2-carbonyl transposition of conjugated dienones using lead(IV) acetate and a Lewis acid provides a one-step route to substituted hexa-3,5-dienoic acid methyl esters. rsc.org Furthermore, methods for preparing α,β,γ,δ-unsaturated carbonyl compounds through the Knoevenagel condensation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by natural amino acids like L-proline, have been developed, offering a green and efficient pathway. google.com

Table 3: Synthetic Methodologies for Preparing Conjugated Ester Systems

| Method | Key Reagents | Type of Conjugated System | Key Features | Ref |

|---|---|---|---|---|

| Negishi Coupling | Pd catalyst, Organozinc reagent, Bromoacrylates | Dienoic esters | High stereoselectivity (≥98%) for all four isomers. | nih.gov |

| Suzuki Coupling | Pd catalyst, Vinylboronic acid, Vinyl triflate | Dienoic esters | Versatile approach for ethyl-substituted systems. | organic-chemistry.org |

| Tandem Metathesis/Wittig | Ru catalyst, Terminal olefin, Diazoacetate | Dienoic esters | One-pot synthesis from simple olefins; high E,E-selectivity. | organic-chemistry.org |

| Carbonyl Transposition | Pb(OAc)₄, BF₃·OEt₂ | Dienoic esters | One-step conversion from conjugated dienones. | rsc.org |

| Double Decarboxylative Addition | Pd catalyst, Allyl carbonate, 2-Carboxypyrone | Dienoic esters | Uses pyrone as a C4 synthon; mild conditions. | acs.org |

| Knoevenagel Condensation | L-proline, α,β-Unsaturated aldehyde | α,β,γ,δ-Unsaturated carbonyls | Green catalyst, mild conditions, high yields. | google.com |

Reactivity and Transformation Pathways of Ethyl 4e 3 Oxohex 4 Enoate

Transformations of the Conjugated Alkene Moiety

Electrophilic and Nucleophilic Additions to the Double Bond

Without specific studies on "ethyl (4e)-3-oxohex-4-enoate," any attempt to generate the requested content would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

Cycloaddition and Annulation Strategies

The conjugated enone system in ethyl (4E)-3-oxohex-4-enoate is a prime site for cycloaddition reactions, where it can act as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of cyclic systems with high stereocontrol.

One of the most prominent reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the activated double bond of the enone reacts with a conjugated diene. This process leads to the formation of a six-membered ring, a common structural motif in many natural products. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of both the diene and the dienophile.

Furthermore, the enone can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azides. These reactions provide a direct route to five-membered heterocyclic rings. For instance, the reaction with nitrones can yield isoxazolidine derivatives, a transformation that has been documented for similar fluoroalkyl-enoates. researchgate.net Competing [4+2] and [3+2] cycloaddition pathways have been observed in reactions of nucleophilic olefins with structurally related azo-olefins, indicating that the reaction outcome can be sensitive to the nature of the reactants and conditions. rsc.org

| Reaction Type | Reactant | Product Class | Description |

| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Cyclohexene Derivatives | The enone acts as a dienophile to form a six-membered carbocyclic ring. |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Isoxazolidine Derivatives | The enone acts as a dipolarophile to form a five-membered heterocyclic ring. researchgate.net |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Triazoline Derivatives | The enone reacts with an azide, which can subsequently rearrange to form other nitrogen-containing heterocycles. |

Reactions at the Active Methylene (B1212753) Center

The methylene group situated between the two carbonyl functions (at the C-2 position) is known as an active methylene center. The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the adjacent ketone and ester groups, which stabilize the resulting carbanion (enolate) through resonance. This property is central to the synthetic utility of ethyl (4E)-3-oxohex-4-enoate, as it allows for facile deprotonation and subsequent functionalization.

Functionalization via Alkylation and Condensation Reactions

Once deprotonated by a suitable base (e.g., an alkoxide), the active methylene center forms a nucleophilic enolate. This enolate can readily participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with electrophiles such as alkyl halides in a classic SN2 reaction to introduce alkyl substituents at the C-2 position. This allows for the elaboration of the carbon skeleton.

Condensation Reactions: The enolate is also a key participant in various condensation reactions. For example, in a Knoevenagel-type condensation, it can react with aldehydes or ketones to form a new carbon-carbon double bond after dehydration. Similarly, it can undergo Michael addition to α,β-unsaturated compounds. Condensation reactions of related hydrazonopropanals with active methylene reagents have been shown to produce a variety of arylazonicotinates, demonstrating the versatility of such intermediates in complex syntheses. mdpi.com

| Reaction Type | Reagents | Product Description |

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | An alkyl group (R) is introduced at the C-2 position. |

| Knoevenagel Condensation | 1. Aldehyde/Ketone (R₂C=O) 2. Base Catalyst | Forms a new C=C bond at the C-2 position, leading to a more complex unsaturated system. |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | The enolate adds to the β-carbon of the Michael acceptor, forming a 1,5-dicarbonyl compound. |

Intramolecular and Intermolecular Cyclization Pathways

The array of functional groups within ethyl (4E)-3-oxohex-4-enoate and its derivatives allows for a wealth of cyclization reactions. These transformations can be either intramolecular, involving different parts of the same molecule, or intermolecular, involving reaction with an external reagent, leading to diverse cyclic architectures.

Formation of Carbocyclic Systems

A classic method for forming six-membered carbocyclic rings that leverages the reactivity of the active methylene group is the Robinson annulation. This powerful reaction sequence involves a Michael addition of the enolate from ethyl (4E)-3-oxohex-4-enoate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form a new cyclohexenone ring. This strategy is a cornerstone in the synthesis of steroids, terpenes, and other polycyclic natural products.

| Annulation Reaction | Reagents | Intermediate | Final Product Class |

| Robinson Annulation | 1. Base (e.g., NaOEt) 2. Methyl Vinyl Ketone | 1,5-Dicarbonyl Adduct | Fused Cyclohexenone System |

Synthesis of Heterocyclic Architectures via Binucleophilic Reactions (e.g., Pyrazoles, Isoxazoles)

The 1,3-dicarbonyl character of the β-keto ester portion of ethyl (4E)-3-oxohex-4-enoate makes it an ideal precursor for the synthesis of five-membered heterocycles through condensation with binucleophiles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a fundamental and widely used method for the synthesis of the pyrazole ring, known as the Knorr pyrazole synthesis. nih.gov When ethyl (4E)-3-oxohex-4-enoate reacts with hydrazine hydrate, the two nucleophilic nitrogen atoms of hydrazine attack the two carbonyl carbons (the ketone at C-3 and the ester at C-1), leading to a cyclocondensation reaction that, after dehydration, yields a substituted pyrazolone. The use of substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of substituents on the pyrazole nitrogen. nih.gov

Isoxazoles: In a similar fashion, reaction with hydroxylamine hydrochloride furnishes isoxazole derivatives. nih.gov The nitrogen atom of hydroxylamine attacks one carbonyl group, and the oxygen atom attacks the other, resulting in cyclization and dehydration to form the stable isoxazole ring. Numerous green and efficient protocols have been developed for this transformation using substrates like ethyl acetoacetate (B1235776), highlighting the robustness of this synthetic route. nih.govmdpi.com

| Target Heterocycle | Binucleophilic Reagent | Reaction Conditions | Resulting Product |

| Pyrazole Derivative | Hydrazine Hydrate (H₂NNH₂) | Typically in a protic solvent like ethanol (B145695), sometimes with acid or base catalysis. | A substituted pyrazolone, where the enone side chain remains. nih.gov |

| N-Substituted Pyrazole | Phenylhydrazine (PhNHNH₂) | Similar conditions to hydrazine hydrate. | An N-phenyl substituted pyrazolone derivative. nih.gov |

| Isoxazole Derivative | Hydroxylamine (NH₂OH) | Often performed using hydroxylamine hydrochloride with a base or in a buffered medium. | A substituted isoxazolone, preserving the enone side chain. nih.govmdpi.com |

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The chemical reactivity of ethyl (4E)-3-oxohex-4-enoate underpins its utility as a versatile synthetic intermediate. thieme-connect.de The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. This versatility is crucial for the construction of complex molecules, particularly heterocyclic compounds. thieme-connect.de The combination of a ketone, an ester, and a conjugated double bond within one molecule provides a platform for numerous synthetic strategies. thieme-connect.deebi.ac.uk

The compound's utility is demonstrated in its application in the synthesis of various organic structures. For instance, it can be a precursor in the formation of more complex carbon skeletons through reactions that target its different functional groups. thieme-connect.dersc.org Its role as a building block is highlighted in its use in the preparation of specialized molecules where its inherent structure is incorporated into the final product. keyorganics.netfluorochem.co.uk

Contributions to Natural Product Total Synthesis

The intricate and diverse structures of natural products present significant challenges to synthetic chemists. sci-hub.se The total synthesis of these molecules often requires innovative strategies and versatile building blocks. sci-hub.sersc.org Ethyl (4E)-3-oxohex-4-enoate has emerged as a valuable precursor in the synthesis of several classes of natural products, including alkaloids, terpenoids, and flavonoids. wiley.comuni-hannover.denih.gov

Precursor for Alkaloids and Terpenoids

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. whiterose.ac.uk The synthesis of complex alkaloids, such as the phenanthropiperidine alkaloids, can utilize scaffolds derived from cyclic enaminones, which can be prepared from precursors like ethyl (4E)-3-oxohex-4-enoate. ku.edu The methodology allows for the rapid construction of enantiomerically pure 3-arylpiperidines, key intermediates in the synthesis of natural products like (+)-ipalbidine and (+)-antofine. ku.edu

Terpenoids, also known as terpenes, represent the largest class of natural products and are constructed from isoprene (B109036) units. uni-hannover.de The synthesis of these often complex polycyclic structures can involve versatile building blocks to construct the carbon framework. uni-hannover.de While direct examples of ethyl (4E)-3-oxohex-4-enoate in specific terpenoid total syntheses are not extensively documented in the provided results, its potential as a C6 building block aligns with the general requirements for constructing the carbon skeletons of these molecules.

Scaffold in Flavonoid Synthesis

Flavonoids are a class of plant secondary metabolites with a general structure consisting of a fifteen-carbon skeleton. nih.gov The synthesis of novel flavonoid derivatives often involves the construction of the core benzopyranone structure. nih.gov Ethyl (4E)-3-oxohex-4-enoate, through its ring-opening reactions, can serve as a precursor to polycarbonyl compounds that are essential for building the flavonoid scaffold. researchgate.net For example, the reaction of acylpyrones, which can be conceptually derived from precursors like ethyl (4E)-3-oxohex-4-enoate, with primary amines leads to the formation of polycarbonyl Schiff bases. researchgate.net These intermediates are valuable in the synthesis of various heterocyclic systems, including those related to flavonoids. researchgate.net

Integration into Lead-Oriented Synthesis and Chemical Library Development

Modern drug discovery often relies on the generation of chemical libraries containing structurally diverse molecules. whiterose.ac.uk Lead-oriented synthesis aims to create collections of compounds that are more likely to possess drug-like properties. whiterose.ac.uk Ethyl (4E)-3-oxohex-4-enoate, with its multiple functional groups, is a suitable starting material for the development of such libraries. tib.eu

Combinatorial Approaches for Derivative Generation

The functional group handles on ethyl (4E)-3-oxohex-4-enoate allow for its use in combinatorial synthesis, a strategy for preparing large numbers of compounds in a single process. By systematically reacting the keto, ester, and alkene functionalities with a variety of reagents, a diverse library of derivatives can be generated. For instance, the ketone can be transformed into various heterocycles, the ester can be converted to amides or other esters, and the alkene can undergo a range of addition reactions. This modular approach is highly valuable in the rapid exploration of chemical space to identify new bioactive molecules. tib.eu

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Elucidation

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each proton and carbon atom within the ethyl (4E)-3-oxohex-4-enoate molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of ethyl (4E)-3-oxohex-4-enoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. The multiplicity of the signals (e.g., singlet, doublet, triplet, quartet, multiplet) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

Key features of the ¹H NMR spectrum include the signals for the vinyl protons of the α,β-unsaturated system. The trans-configuration (E) of the double bond is confirmed by the large coupling constant (J-value) between the protons on carbons 4 and 5. The methylene (B1212753) and methyl protons of the ethyl ester group exhibit characteristic quartet and triplet patterns, respectively, due to their coupling with each other. The protons on the carbon atom alpha to the ester carbonyl and the ketone carbonyl also show distinct chemical shifts and multiplicities.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of ethyl (4E)-3-oxohex-4-enoate, the carbonyl carbons of the ketone and ester functional groups are readily identified by their characteristic downfield chemical shifts. The olefinic carbons of the C=C double bond also appear in a distinct region of the spectrum. The remaining signals correspond to the methylene and methyl carbons of the ethyl group and the methylene carbon at the C2 position.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for ethyl (4E)-3-oxohex-4-enoate in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | - | - | - | 172.6 |

| 2 | 2.51–2.61 | m | - | 27.9 |

| 3 | - | - | - | 202.1 |

| 4 | 5.92 | dd | 16.0, 0.8 | 145.5 |

| 5 | 6.85 | dd | 15.6, 4.8 | 122.5 |

| 6 | - | - | - | - |

| OCH₂CH₃ | 4.18 | q | 7.2 | 60.7 |

| OCH₂CH₃ | 1.27 | t | 7.2 | 14.2 |

Data sourced from commercially available information. vulcanchem.com

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides a foundational understanding, multidimensional NMR techniques are employed for a more definitive and unambiguous assignment of the complex spectral data.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In the COSY spectrum of ethyl (4E)-3-oxohex-4-enoate, cross-peaks would be expected between the vinyl protons H-4 and H-5, confirming their connectivity. Correlations would also be observed between the protons of the ethyl group (OCH₂CH₃ and OCH₂CH₃) and between the protons at C-2 and any adjacent coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum would show correlations between the proton and carbon signals for C-2, C-4, C-5, and the carbons of the ethyl group, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations would be expected between the protons of the ethyl group (OCH₂CH₃) and the ester carbonyl carbon (C-1), and between the vinyl protons (H-4 and H-5) and the ketone carbonyl carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For ethyl (4E)-3-oxohex-4-enoate, a NOESY experiment could further confirm the E-configuration of the double bond by showing a spatial correlation between H-4 and H-5.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For ethyl (4E)-3-oxohex-4-enoate, with a molecular formula of C₈H₁₂O₃, the calculated exact mass is 156.07864 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is a standard method for the analysis of volatile and semi-volatile organic compounds.

In a GC-MS analysis of ethyl (4E)-3-oxohex-4-enoate, the compound would first be separated from any impurities on a GC column. The retention time in the chromatogram is a characteristic property of the compound under the specific analytical conditions. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification.

Expected fragmentation pathways for ethyl (4E)-3-oxohex-4-enoate would involve cleavage of the ester group (loss of OCH₂CH₃ or COOCH₂CH₃), as well as fragmentation of the carbon chain, particularly alpha-cleavage adjacent to the carbonyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The IR spectrum of ethyl (4E)-3-oxohex-4-enoate would exhibit characteristic absorption bands that confirm the presence of its key functional groups. vulcanchem.com

Table 2: Characteristic Infrared Absorption Bands for ethyl (4E)-3-oxohex-4-enoate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | ~1720 |

| Ketone Carbonyl (C=O) | Stretch | ~1680 |

| Alkene (C=C) | Stretch | ~1630 |

Data sourced from commercially available information. vulcanchem.com

The presence of two distinct carbonyl stretching frequencies is indicative of the two different carbonyl environments: the ester and the conjugated ketone. The lower frequency of the ketone carbonyl is due to the conjugation with the C=C double bond, which lowers the bond order and thus the vibrational frequency. The C=C stretching frequency confirms the presence of the alkene moiety.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of ethyl (4e)-3-oxohex-4-enoate. These studies focus on the distribution of electrons within the molecule, which dictates its reactivity.

The structure of ethyl (4e)-3-oxohex-4-enoate features a conjugated system comprising the α,β-unsaturated ketone and the ester group. This conjugation leads to delocalization of π-electrons across the O=C-C=C-C=O backbone. Computational models, such as those at the DFT M062x/6-311+G(d,p) level of theory, can map this electron distribution. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the centers most susceptible to nucleophilic and electrophilic attack. For α,β-unsaturated carbonyl compounds, the HOMO is typically distributed over the C=C double bond, while the LUMO is centered on the β-carbon and the carbonyl carbon, indicating these as the primary electrophilic sites.

Reactivity descriptors derived from conceptual DFT, such as global electrophilicity and local electrophilic sites, can quantify the molecule's susceptibility to reaction with biological nucleophiles. nih.gov These calculations confirm that the primary reactive sites for nucleophilic attack are the carbonyl carbon of the ketone and the β-carbon of the enone system.

Conformational Landscape and Stereochemical Preferences

The reactivity and physical properties of ethyl (4e)-3-oxohex-4-enoate are heavily influenced by its three-dimensional shape. Conformational analysis investigates the different spatial arrangements of the atoms (conformers or rotamers) that result from rotation about its single bonds. researchgate.net

For ethyl (4e)-3-oxohex-4-enoate, key rotations exist around the C2-C3, C3-C4, and C-O single bonds. Computational studies on similar β-keto esters have identified multiple stable conformations. nih.govresearchgate.net The relative energies of these conformers determine their population at equilibrium. The most stable conformations are typically those that minimize steric hindrance and maximize electronic stabilization. The planar, conjugated system of the enone moiety prefers an s-trans or s-cis arrangement. Due to less steric clash, the s-trans conformation is generally more stable.

The table below outlines the principal rotational axes and the likely stereochemical preferences that define the conformational landscape of the molecule.

| Rotational Bond | Description | Predicted Stable Conformer(s) | Rationale |

|---|---|---|---|

| C(2)-C(3) | Rotation between the methylene (B1212753) group and the ketone carbonyl. | Staggered | Minimizes torsional strain between the ethyl ester group and the ketone. |

| C(4)-C(5) | Rotation around the single bond of the α,β-unsaturated system. | s-trans | The anti-periplanar arrangement of the C=O and C=C bonds is sterically favored over the syn-periplanar (s-cis) arrangement. |

| O(ester)-C(ethyl) | Rotation of the ethyl group of the ester. | Anti-periplanar | Minimizes steric interactions between the ethyl group and the carbonyl oxygen. |

Computational Analysis of Keto-Enol Tautomeric Equilibria

Ethyl (4e)-3-oxohex-4-enoate, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. The keto form contains a ketone and an ester, while the enol form contains a hydroxyl group and an α,β-unsaturated ester, which can be further stabilized by intramolecular hydrogen bonding.

Keto form: ethyl (4e)-3-oxohex-4-enoate Enol form: ethyl (E)-3-hydroxyhexa-2,4-dienoate

Computational studies, often employing DFT methods, can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. For simple ketones and aldehydes, the keto form is overwhelmingly favored. However, in β-dicarbonyl systems, the stability of the enol form increases due to conjugation and the formation of a stable six-membered ring via intramolecular hydrogen bonding.

The equilibrium is highly sensitive to the solvent. Polar solvents tend to stabilize the more polar keto tautomer, whereas nonpolar solvents favor the enol form, which is stabilized by the internal hydrogen bond. Despite the potential for stabilization, experimental spectroscopic analyses of some β-keto ester analogues have shown the compounds to exist exclusively in their keto form in solution. nih.govresearchgate.net

The following table illustrates the typical influence of solvent polarity on the percentage of the enol form for a generic β-dicarbonyl compound, based on principles from computational and experimental studies.

| Solvent | Dielectric Constant (ε) | Predicted Enol Tautomer (%) | Reason |

|---|---|---|---|

| Water (Polar Protic) | 80.1 | Low (<20%) | Strong hydrogen bonding with water disrupts the internal H-bond of the enol and stabilizes the polar keto form. |

| Methanol (Polar Protic) | 32.7 | Moderate | Stabilizes the keto form but to a lesser extent than water. |

| Cyclohexane (Nonpolar) | 2.0 | High (>80%) | Favors the internally hydrogen-bonded, less polar enol form. |

| Gas Phase | 1.0 | Very High | In the absence of solvent, the intramolecularly hydrogen-bonded enol is significantly more stable. |

Mechanistic Investigations of Chemical Reactions

Computational chemistry is a vital tool for exploring the reaction mechanisms involving ethyl (4e)-3-oxohex-4-enoate. DFT calculations can model the transition states and intermediates of a reaction, providing a detailed energy profile and elucidating the preferred reaction pathway.

Key reactions for this molecule include:

Michael Addition: As an α,β-unsaturated system, ethyl (4e)-3-oxohex-4-enoate is an excellent Michael acceptor. Nucleophiles can add to the β-carbon. Computational models can be used to study the transition state of this conjugate addition and compare its activation energy to that of a direct 1,2-addition to the carbonyl group.

Cycloaddition Reactions: The electron-deficient alkene can participate in Diels-Alder reactions as a dienophile. Theoretical studies can predict the stereoselectivity and regioselectivity of these reactions.

Enolate Chemistry: The α-protons (at C2) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in subsequent alkylation or condensation reactions. Computational models can assess the stability of different possible enolates and their reactivity.

For instance, the cobalt-catalyzed C-H alkylation of α,β-unsaturated ketones demonstrates how the reaction outcome can be switched based on the nature of the carbonyl group. DFT calculations could model the cobalt-cyclometalation intermediates to explain why certain products are formed, providing insights that guide synthetic efforts.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

While ethyl (4e)-3-oxohex-4-enoate is a synthetic building block, its derivatives could be designed to exhibit specific biological activities. Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological function. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural properties (descriptors) with activity.

For derivatives of ethyl (4e)-3-oxohex-4-enoate, an SAR/QSAR study would involve synthesizing a library of analogues and testing their activity. Modifications could include:

Altering the ester group (e.g., methyl, tert-butyl).

Introducing substituents on the alkyl chain.

Replacing the terminal methyl group with other functional groups (e.g., aryl, halogen).

A hypothetical SAR study, based on findings for similar scaffolds like 4-oxo-crotonic acid derivatives, might reveal that aryl groups at the C6 position, particularly those with electron-withdrawing substituents, enhance a specific inhibitory activity. QSAR models can then be built using descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (logP).

The following table presents a hypothetical SAR for derivatives of ethyl (4e)-3-oxohex-4-enoate, illustrating how structural changes might influence a hypothetical biological activity.

| Compound | R1 (Ester Group) | R2 (at C6) | Hypothetical Activity (IC₅₀) | SAR Interpretation |

|---|---|---|---|---|

| Parent | -CH₂CH₃ | -CH₃ | 100 µM | Baseline activity. |

| Derivative A | -CH₃ | -CH₃ | 95 µM | Small ester group has minimal impact on activity. |

| Derivative B | -C(CH₃)₃ | -CH₃ | 250 µM | Bulky ester group is detrimental to activity, likely due to steric hindrance at the binding site. |

| Derivative C | -CH₂CH₃ | -Phenyl | 20 µM | Aromatic group at R2 significantly increases potency, suggesting a beneficial π-π stacking interaction. |

| Derivative D | -CH₂CH₃ | -4-Nitrophenyl | 5 µM | Electron-withdrawing group on the phenyl ring further enhances activity, indicating a favorable electronic interaction. |

| Derivative E | -CH₂CH₃ | -4-Methoxyphenyl | 45 µM | Electron-donating group is less favorable than an electron-withdrawing one but still better than an alkyl group. |

Natural Occurrence and Proposed Biosynthetic Pathways

Identification of Structurally Related Motifs in Natural Products (e.g., Sorbicillinoids)

The core chemical structure of ethyl (4e)-3-oxohex-4-enoate is closely related to the sorbicillinoids, a diverse family of hexaketide secondary metabolites produced by various fungi, including species of Penicillium, Trichoderma, Aspergillus, and Acremonium. nih.govasm.orgresearchgate.net Sorbicillinoids are characterized by a six-carbon backbone derived from a polyketide pathway, often featuring a sorbyl side chain. nih.gov The biosynthesis of these complex molecules, some of which possess anti-inflammatory, antimicrobial, and cytotoxic activities, has been a subject of significant research. asm.orgresearchgate.net

The foundational molecule for many sorbicillinoids is sorbicillin (B1241578), which is formed from a hexaketide precursor. asm.org Key intermediates in the sorbicillinoid pathway, such as sorbicillin and its hydroxylated derivative, sorbicillinol, share the same C6 framework as ethyl (4e)-3-oxohex-4-enoate. frontiersin.org The presence of a conjugated double bond system and oxygenation in sorbicillinoids provides a strong precedent for the natural formation of the oxohexenoate skeleton. The investigation into sorbicillinoid biosynthesis offers a robust model for understanding how the structural components of ethyl (4e)-3-oxohex-4-enoate might be assembled in a biological context.

Hypothesized Biosynthetic Origins of the Oxohexenoate Framework

Based on the well-elucidated biosynthesis of sorbicillinoids, a hypothetical pathway for ethyl (4e)-3-oxohex-4-enoate can be proposed. This pathway would likely originate from a fungal polyketide synthase (PKS).

Polyketide Chain Assembly: Fungal polyketide biosynthesis begins with the condensation of acetyl-CoA with multiple units of malonyl-CoA, catalyzed by a large, multi-domain enzyme, the PKS. nih.govresearchgate.net In the case of sorbicillinoids, two PKSs, a highly reducing PKS (HR-PKS) known as SorA and a non-reducing PKS (NR-PKS) called SorB, collaborate to produce the initial hexaketide chain. asm.org It is conceivable that a similar, or perhaps a single, iterative PKS could assemble a linear six-carbon polyketide chain destined to become the oxohexenoate framework. Fungal HR-PKSs are known to be capable of producing linear polyketide products. nih.govacs.orgnih.gov

Modification and Release: The specific pattern of reduction and oxidation required to form the 3-oxo-4-enoate structure would be determined by the sequence of tailoring domains within the PKS, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. For ethyl (4e)-3-oxohex-4-enoate, the PKS would need to perform a specific sequence of reactions: one reduction of a β-keto group to a hydroxyl group, followed by dehydration to create a double bond. The keto group at C-3 would be retained.

The release of the mature polyketide chain from the PKS is a critical step. In many fungal PKS pathways, this is accomplished by a thioesterase (TE) domain, which can release the product as a free carboxylic acid through hydrolysis. nih.gov In the sorbicillinoid pathway, the polyketide is released as an aldehyde. rsc.org For the formation of ethyl (4e)-3-oxohex-4-enoate, the immediate precursor would be (4E)-3-oxohex-4-enoic acid. This carboxylic acid would be the product released from the PKS via the action of a thioesterase domain.

Enzymatic Synthesis and Biotransformations of Precursors

The final step in the proposed biosynthesis is the esterification of the (4E)-3-oxohex-4-enoic acid precursor with ethanol (B145695) to yield the final product. While ethanol is a common metabolite in many fungi, particularly fermentative yeasts, the enzymatic machinery for ethyl ester formation from carboxylic acid precursors is also known to exist.

Research has shown that fungi like Saccharomyces cerevisiae possess acyl-CoA:ethanol O-acyltransferases, enzymes specifically designed to produce fatty acid ethyl esters. nih.gov These enzymes, Eht1 and Eeb1, could potentially act on a (4E)-3-oxohex-4-enoyl-CoA intermediate to form the ethyl ester. nih.gov Alternatively, other fungal species, such as Aspergillus niger and Rhizopus chinesis, are known to utilize their lipases or esterases to catalyze the synthesis of ethyl esters from carboxylic acids and ethanol. frontiersin.orgresearchgate.net An esterase from Aspergillus nomius has been shown to hydrolyze various benzoate (B1203000) esters, demonstrating the presence of enzymes capable of acting on ester bonds. oup.com Therefore, it is plausible that a dedicated esterase or a lipase (B570770) could perform the biotransformation of the free acid precursor into ethyl (4e)-3-oxohex-4-enoate.

The entire proposed biosynthetic pathway is a hypothesis derived from established principles of fungal secondary metabolism. Further research, including genome mining for candidate PKS and esterase genes, and heterologous expression studies, would be required to confirm the natural occurrence and biosynthesis of this compound.

Future Research Directions and Emerging Paradigms in the Chemistry of Ethyl 4e 3 Oxohex 4 Enoate

The versatile chemical structure of ethyl (4E)-3-oxohex-4-enoate, featuring a conjugated enone system and an ester functionality, positions it as a valuable building block in organic synthesis. Future research is poised to expand its utility through innovative and sustainable methodologies, exploring new chemical reactivity and applications at the intersection of various scientific disciplines.

Q & A

Q. What are the recommended methodologies for synthesizing ethyl (4E)-3-oxohex-4-enoate, and how can reaction conditions be optimized?

Ethyl (4E)-3-oxohex-4-enoate can be synthesized via Claisen condensation or Michael addition reactions. For example, a β-ketoester precursor can undergo esterification under acidic catalysis (e.g., H₂SO₄) or via transesterification with ethanol. Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid). Monitoring reaction progress via TLC or GC-MS is critical to avoid over-esterification or side reactions like keto-enol tautomerization .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing ethyl (4E)-3-oxohex-4-enoate?

- NMR : ¹H and ¹³C NMR can identify the α,β-unsaturated ketone (δ ~5.8–6.5 ppm for vinyl protons; δ ~195–205 ppm for carbonyl carbons).

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (ester C=O) and ~1600–1650 cm⁻¹ (conjugated ketone).

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (monoclinic or orthorhombic systems) and ORTEP-3 for visualization of anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the reactivity and electronic structure of ethyl (4E)-3-oxohex-4-enoate?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and transition states for reactions like nucleophilic additions. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes) by analyzing binding affinities and hydrogen-bonding patterns. For example, the α,β-unsaturated ketone moiety may act as a Michael acceptor in enzyme inhibition studies .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. Strategies include:

- Variable-temperature NMR : Assess rotational barriers of the ester group.

- DFT conformational analysis : Compare optimized geometries with crystallographic data.

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···O) influencing solid-state conformation .

Q. What experimental and computational approaches are suitable for analyzing hydrogen-bonding networks in ethyl (4E)-3-oxohex-4-enoate crystals?

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- SHELXD : Resolve hydrogen atom positions in high-resolution datasets.

- Mercury CSD : Visualize packing diagrams and quantify interaction distances (e.g., O···H < 2.5 Å) .

Data Analysis and Thermodynamics

Q. How can researchers determine thermodynamic parameters (e.g., ΔG, ΔH) for reactions involving ethyl (4E)-3-oxohex-4-enoate?

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during ligand binding or hydrolysis.

- Computational thermodynamics : Use Gaussian or ORCA to calculate Gibbs free energy (ΔG) at the M06-2X/cc-pVTZ level.

- Gas-phase ion energetics : Reference NIST data for proton affinity (e.g., ~835 kJ/mol for analogous esters) .

Methodological Tables

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.